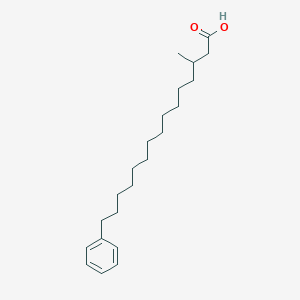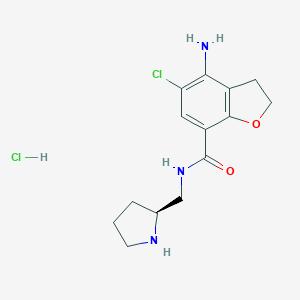
7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, monohydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, monohydrochloride, (S)- is a chemical compound that is widely used in scientific research. The compound is also known as SNC-80 and is a selective agonist of the delta opioid receptor. SNC-80 is used in various research studies to investigate the physiological and biochemical effects of delta opioid receptor activation.
Mechanism Of Action
SNC-80 is a selective agonist of the delta opioid receptor. The activation of the delta opioid receptor by SNC-80 leads to the inhibition of adenylate cyclase and the activation of potassium channels. This results in the hyperpolarization of neurons and the inhibition of neurotransmitter release. The activation of delta opioid receptors also leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation.
Biochemical And Physiological Effects
The activation of delta opioid receptors by SNC-80 has been shown to have various biochemical and physiological effects. SNC-80 has been shown to have analgesic effects in various animal models of pain. The activation of delta opioid receptors by SNC-80 has also been shown to have antidepressant and anxiolytic effects. SNC-80 has been shown to inhibit the release of dopamine in the nucleus accumbens, which is involved in reward and addiction.
Advantages And Limitations For Lab Experiments
SNC-80 is a selective agonist of the delta opioid receptor, which makes it a useful tool for investigating the physiological and biochemical effects of delta opioid receptor activation. However, SNC-80 has limitations in terms of its selectivity and potency. SNC-80 has been shown to have some binding affinity for other opioid receptors, which can lead to off-target effects. SNC-80 also has lower potency compared to other delta opioid receptor agonists, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving SNC-80. One area of research is the investigation of the role of delta opioid receptors in pain modulation and addiction. Another area of research is the development of more selective and potent delta opioid receptor agonists. The use of SNC-80 in combination with other drugs or therapies is also an area of research that holds promise for the treatment of various diseases and disorders.
Conclusion:
SNC-80 is a useful tool for investigating the physiological and biochemical effects of delta opioid receptor activation. The compound has been shown to have analgesic, antidepressant, and anxiolytic effects. However, SNC-80 has limitations in terms of its selectivity and potency. Future research involving SNC-80 has the potential to lead to the development of new therapies for various diseases and disorders.
Synthesis Methods
The synthesis of SNC-80 involves several steps. The first step involves the reaction of 2,3-dihydrofuran with ethyl chloroformate to form 2,3-dihydro-2-oxofuran-5-carboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)benzamide to form SNC-80. The final step involves the hydrochloride salt formation of SNC-80.
Scientific Research Applications
SNC-80 is widely used in scientific research to investigate the physiological and biochemical effects of delta opioid receptor activation. The delta opioid receptor is a G protein-coupled receptor that is involved in pain modulation, reward, and mood regulation. The activation of delta opioid receptors by SNC-80 has been shown to have analgesic, antidepressant, and anxiolytic effects.
properties
CAS RN |
123805-17-4 |
|---|---|
Product Name |
7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, monohydrochloride, (S)- |
Molecular Formula |
C14H19Cl2N3O2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18ClN3O2.ClH/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8;/h6,8,17H,1-5,7,16H2,(H,18,19);1H/t8-;/m0./s1 |
InChI Key |
PCBGZTCWZUGEJX-QRPNPIFTSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Other CAS RN |
123805-17-4 |
synonyms |
4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzofuran-7-carboxamide HCl ADR 851 ADR-851 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







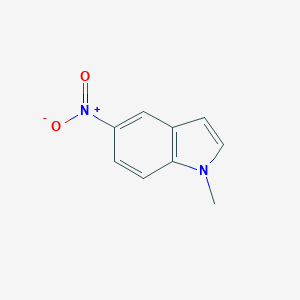
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
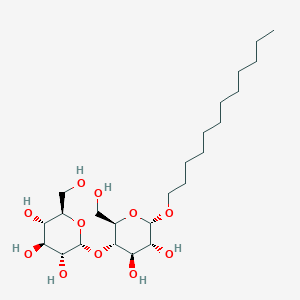
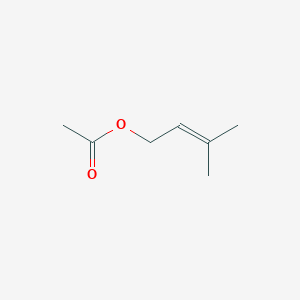
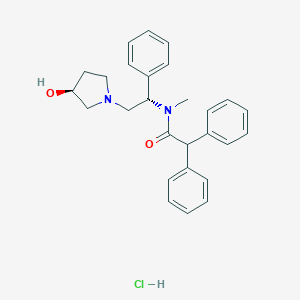
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
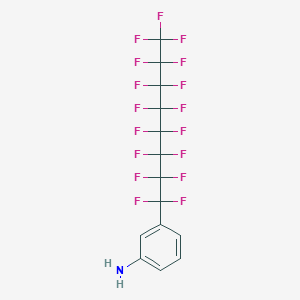
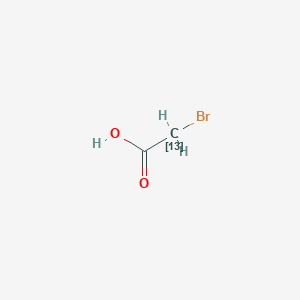
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
